ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Description
Ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core. Key substituents include:
- Chlorine at position 4, an electron-withdrawing group that enhances electrophilic reactivity and stabilizes the aromatic system.
- Trifluoromethyl at position 2, contributing to lipophilicity and metabolic stability.
- Ethyl carboxylate at position 7, which can act as a synthetic handle for further derivatization.
This compound is structurally related to bioactive pyrrolopyrimidine derivatives, which are often explored in medicinal chemistry for kinase inhibition or nucleoside analog development .
Properties
Molecular Formula |
C10H7ClF3N3O2 |
|---|---|
Molecular Weight |
293.63 g/mol |
IUPAC Name |
ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C10H7ClF3N3O2/c1-2-19-8(18)4-3-15-6-5(4)16-9(10(12,13)14)17-7(6)11/h3,15H,2H2,1H3 |
InChI Key |
WCXCJUJNOADESA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=C(N=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves the following steps:
Formation of the Pyrimidine Core: The initial step involves the formation of the pyrimidine core through a cyclization reaction.
Introduction of the Pyrrolo Group: The pyrrolo group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group at the 7-position to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by various nucleophiles, such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium phenoxide, sodium thiophenoxide, and dimethylamine are commonly used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid and sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolo[3,2-d]pyrimidine derivatives.
Oxidation and Reduction: Various oxidation states and reduced forms of the compound.
Ester Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Anticancer Activity
Ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in tumor growth. Specifically, derivatives of pyrrolo[3,2-d]pyrimidines have shown efficacy against human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) kinases, which are critical in various cancers. Studies suggest that this compound may exhibit similar inhibitory effects, making it a candidate for further development in cancer therapeutics .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties. Research into related pyrrolo compounds indicates that they may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. Given the increasing prevalence of neurodegenerative diseases, compounds like this compound could be explored for their ability to mitigate neurodegeneration through antioxidant mechanisms .
Targeting Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of research interest. Enzyme inhibitors based on pyrrolo[3,2-d]pyrimidine structures have been developed to target kinases involved in cancer and other diseases. This compound might serve as a scaffold for designing new inhibitors that could effectively disrupt disease pathways .
Case Study 1: Development of HER2/EGFR Inhibitors
A study focused on the design of pyrrolo[3,2-d]pyrimidine derivatives showed promising results in inhibiting HER2 and EGFR kinases. The lead compound demonstrated an IC50 of 0.98 nM against HER2 and a GI50 of 2.0 nM in cell lines overexpressing these receptors. This highlights the potential for this compound to be optimized for similar applications .
Case Study 2: Neuroprotective Studies
Research into related compounds has indicated their dual role as antioxidants and pro-oxidants depending on the context. Investigating the effects of this compound on neuronal cell cultures could elucidate its potential neuroprotective properties against oxidative stress-induced damage .
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-Bromo-5H-Pyrrolo[3,2-d]Pyrimidine-7-Carboxylate (CAS 1420800-37-8)
- Key Differences : Bromine (Br) replaces chlorine (Cl) at position 4.
- Higher molecular weight (MW = 302.1 g/mol vs. 297.6 g/mol for the target compound) may influence solubility and crystallinity .
Ethyl 4-Amino-5H-Pyrrolo[3,2-d]Pyrimidine-7-Carboxylate (CAS 52798-84-2)
- Key Differences: Amino (NH₂) replaces chlorine at position 4.
- Likely reduced stability under acidic conditions compared to the chloro derivative .
Ethyl 4-Hydroxy-5H-Pyrrolo[3,2-d]Pyrimidine-7-Carboxylate
- Key Differences : Hydroxyl (OH) replaces chlorine.
- Impact :
Ring Isomerism: Pyrrolo[3,2-d] vs. Pyrrolo[2,3-d]Pyrimidine Systems
Ethyl 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine-5-Carboxylate
- Key Differences : The fused pyrrolo[2,3-d]pyrimidine system alters the nitrogen arrangement.
- Reduced steric crowding near the carboxylate group compared to the [3,2-d] isomer .
Functional Group Modifications
Ethyl 3-(4-Chlorophenyl)-2-(Dipentylamino)-4-Oxo-5-Phenyl Analogue
- Key Differences: A 4-chlorophenyl group at position 3, dipentylamino at position 2, and a ketone at position 4.
- Impact: The ketone introduces a hydrogen-bond acceptor, while the dipentylamino group enhances lipophilicity (logP ~4.2 estimated).
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Utility: The chloro and bromo derivatives are preferred for cross-coupling reactions (e.g., Suzuki-Miyaura), while amino and hydroxy variants serve as intermediates for bioactive molecules .
- Biological Relevance: Trifluoromethyl groups improve metabolic stability, making the target compound a candidate for kinase inhibitor development. In contrast, the 4-amino derivative may target nucleic acid synthesis pathways .
- Crystallographic Insights: Hydrogen-bonding patterns in hydroxy and amino analogs (e.g., graph set analysis) correlate with improved crystal quality, critical for structure-activity relationship studies .
Biological Activity
Ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C10H8ClF3N2O2
- Molecular Weight : 252.63 g/mol
- CAS Number : 1268511-79-0
1. Anticancer Activity
Research has indicated that pyrrolo[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. This compound has been assessed for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 40 | Induces apoptosis via caspase activation |
| MDA-MB-231 | 55 | Cell cycle arrest and pro-apoptotic protein modulation |
| A549 | 29 | Inhibition of EGFR signaling pathways |
The compound's anticancer efficacy is attributed to its ability to induce cell cycle arrest and apoptosis through the activation of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
2. Antimicrobial Activity
Pyrimidine derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| A. niger | 12 |
The compound exhibits bacteriostatic effects, particularly against Gram-positive bacteria such as Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
3. Anti-inflammatory Properties
The anti-inflammatory potential of pyrimidine derivatives has been explored, with some studies indicating that this compound may reduce inflammation markers significantly:
| Test Substance | Inhibition (%) | Comparison with Indomethacin (%) |
|---|---|---|
| Compound | 43.17 | 47.72 |
| Indomethacin | 42.22 | - |
The compound demonstrated comparable efficacy to indomethacin, a standard anti-inflammatory drug, suggesting its potential use in treating inflammatory conditions .
Case Studies and Research Findings
- Cytotoxic Mechanisms : A study investigated the molecular mechanisms underlying the anticancer effects of this compound in HepG2 cells. The results showed that the compound induced significant apoptosis characterized by increased levels of cleaved caspase-3 and decreased Bcl-2 expression .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyrimidine derivatives, including this compound. The findings highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .
- Inflammation Studies : Research comparing various pyrimidine compounds for anti-inflammatory activity found that this compound exhibited notable inhibition of paw edema in animal models, indicating its potential therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
